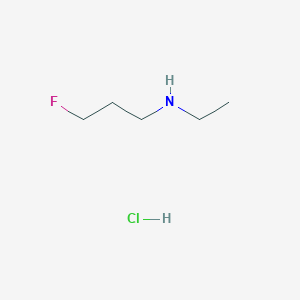
3-(4-Isopropylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is an analogue of cyclobutane, with a nitrogen atom replacing one of the carbon atoms in the ring. The presence of the nitrogen atom introduces unique chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Isopropylphenyl)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more reactive than their five- and six-membered counterparts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize azetidines.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used to reduce azetidines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can lead to the formation of azetidinones, while reduction can yield various amine derivatives .
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)azetidine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)azetidine is primarily driven by its ring strain, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions, further enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Piperidines: These are six-membered nitrogen-containing heterocycles that are even more stable and less reactive than azetidines.
Uniqueness: 3-(4-Isopropylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various applications, from synthetic chemistry to medicinal research .
Propiedades
Fórmula molecular |
C12H17N |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
3-(4-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Clave InChI |
BEVVUKZAGHVSAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




aminehydrochloride](/img/structure/B13534448.png)





![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)





